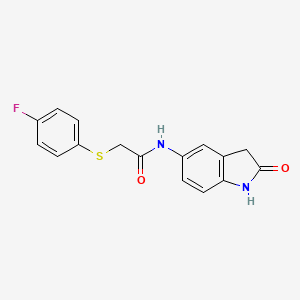

2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide is a synthetic acetamide derivative featuring a thioether-linked 4-fluorophenyl group and a 2-oxoindolin-5-yl moiety. This compound combines a fluorinated aromatic system with a bicyclic amide structure, which may enhance its pharmacokinetic properties, including metabolic stability and target binding affinity. Such structural features are common in medicinal chemistry for designing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDWLJUYFIWCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an acyl chloride or an alkyl halide.

Indole ring formation: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

Amide bond formation: The final step involves coupling the thioether intermediate with the indole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the oxoindoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyindoline derivatives.

Substitution: Nitro or halogenated fluorophenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioether and oxoindoline moieties might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Thioether vs. Sulfonyl Analogs

- Target Compound: The thioether group (C-S-C) in 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide provides moderate electron-withdrawing effects and lipophilicity. This contrasts with sulfonyl-containing analogs like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (), where the sulfonyl group (SO₂) is strongly electron-withdrawing. The sulfonyl group may improve solubility but reduce membrane permeability compared to thioethers .

Aromatic Substituent Variations

- 4-Fluorophenyl vs. Benzothiazole: The compound N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () replaces the 2-oxoindolin moiety with a benzothiazole ring. Benzothiazole derivatives are known for their rigid planar structure, which enhances π-π stacking interactions in biological targets.

- Thiophene vs. Indolinone: In 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (), a thiophene ring is incorporated. Thiophene offers aromaticity with sulfur but lacks the hydrogen-bonding capability of the indolinone’s carbonyl group, which may influence target selectivity .

Fluorine Substitution Effects

- The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like N-(4-hydroxyphenyl)acetamide ().

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide, also known by its CAS number 1207028-87-2, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and an oxoindoline moiety, which are significant in the development of therapeutic agents. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The molecular formula of this compound is C16H13FN2O2S, with a molecular weight of 316.4 g/mol. The compound's structure includes:

- A fluorophenyl group that enhances lipophilicity.

- An oxoindoline moiety that is often associated with various biological activities.

The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. However, detailed studies are required to elucidate the specific pathways involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This is particularly relevant for cancers where traditional therapies have limited efficacy.

-

Antimicrobial Properties

- The compound has shown potential antimicrobial activity against various bacterial strains. Its structural components may contribute to its effectiveness in inhibiting bacterial growth.

-

Neuroprotective Effects

- Some derivatives of oxoindoline compounds have been studied for their neuroprotective properties, suggesting that this compound may also possess similar benefits.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in HeLa cells with IC50 values lower than standard treatments. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria with a notable safety index compared to existing antibiotics. |

| Study C | Neuroprotection | Investigated neuroprotective mechanisms in vitro, indicating potential for treating neurodegenerative diseases. |

Synthesis and Preparation

The synthesis of this compound typically involves:

- Formation of the Oxoindoline Core : Cyclization of an appropriate precursor under acidic or basic conditions.

- Introduction of the Acetamide Group : Reaction with an acylating agent like acetic anhydride.

- Attachment of the Fluorophenyl Group : Nucleophilic substitution reaction using a fluorobenzene derivative.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide | Chlorophenyl group | Different metabolic stability |

| 2-(4-bromophenyl)-N-(2-oxoindolin-5-yl)acetamide | Bromophenyl group | Variations in binding affinity |

| 2-(4-methylphenyl)-N-(2-oxoindolin-5-yl)acetamide | Methylphenyl group | Potential for altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.